molecular formula C5H5NS B7724439 pyridine-2-thiol

pyridine-2-thiol

Cat. No.: B7724439
M. Wt: 111.17 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Description

Pyridine-2-thiol (C₅H₅NS, molecular weight 111.17 g/mol, CAS 2637-34-5) is a heterocyclic compound featuring a sulfur atom at the 2-position of the pyridine ring. It exists in equilibrium with its tautomeric thione form (2-pyridinethione), which enhances its reactivity in thiol-disulfide exchange reactions . This compound is widely studied for its diverse applications, including:

  • Antimicrobial activity: Effective against drug-resistant Mycobacterium tuberculosis (MIC₉₀ = 7.20 μM for Na mpo; 1.07 μM for its Fe(III) complex) .
  • Corrosion inhibition: Inhibits brass corrosion in acidic media (0.5 M H₂SO₄) via adsorption on metal surfaces .
  • Chemical synthesis: Serves as a nucleophile in disulfide bond formation and macrocyclic ester synthesis .

Properties

IUPAC Name

pyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediates

3-Acetylpyridine reacts with substituted benzaldehydes in ethanol using 20% NaOH as a catalyst. The reaction mixture is stirred at room temperature for 6–18 hours, yielding chalcones (3a–3h). For example, 3-acetylpyridine and 4-nitrobenzaldehyde produce 3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one.

Cyclization with Thiourea

Chalcones are refluxed with thiourea in ethanolic NaOH (12–15 hours) to form pyrimidine-2-thiol derivatives (4a–4h). The mechanism involves Michael addition of thiourea to the α,β-unsaturated ketone, followed by cyclodehydration. For instance, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol (4a) is obtained in 78.23% yield (Table 1).

Table 1: Physical Characterization of Pyrimidine-2-Thiol Derivatives

CompoundSubstituentMelting Point (°C)Molecular FormulaMolecular WeightYield (%)Reaction Time (hrs)Rf Value
4a4-Nitro170–172C15H10N4O2S310.3378.23140.68
4b4-Chloro168–170C15H10ClN3S299.7876.4513.50.65
4c4-Methyl162–164C16H13N3S279.3680.12120.70

Characterization data include IR spectra showing thiol (–SH) stretches at 2568 cm⁻¹ and nitro group vibrations at 1538–1357 cm⁻¹. ¹H-NMR spectra confirm aromatic proton environments, while ESI-MS validates molecular weights.

Alkylation and Functionalization of Pyridinethione Derivatives

Functionalization of preformed this compound scaffolds enables diversification into pharmacologically relevant analogs. SCIRP (2014) reports alkylation, halogenation, and condensation reactions using 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (3a) as a key intermediate.

Methylation with Methyl Iodide

Reaction of 3a with methyl iodide in ethanol and NaOH (1 hour) yields 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile (7) in 74% yield. Spectral data:

  • IR : 2227 cm⁻¹ (CN), 1685 cm⁻¹ (C=O).

  • ¹H-NMR : δ 2.54 (s, CH₃), 2.63 (s, SCH₃), 2.77 (s, CH₃CO).

Reaction with α-Chloro Compounds

Halogenated compounds (e.g., chloroacetone) react with 3a under reflux (2 hours) to form derivatives like 8a–8c. Sodium ethoxide facilitates nucleophilic substitution at the thiol group.

Condensation with Aromatic Aldehydes

Condensing 3a with 4-(dimethylamino)benzaldehyde in ethanol produces 5-(3-(4-(dimethylamino)phenyl)acryloyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (9a) in 76% yield. The product exhibits a conjugated enone system (IR: 1648 cm⁻¹, C=O).

Advanced Cyclization Strategies for Bipyridyl Derivatives

SCIRP (2014) further elaborates on synthesizing bipyridyl derivatives via Michael addition and cyclization. For example, enamines derived from 3a react with malononitrile dimer in acetic acid and ammonium acetate to form 6-(dicyanomethylene)-6'-ethoxy-2'-methyl-1,6-dihydro-[2,3'-bipyridine]-5,5'-dicarbonitrile (19a).

Key Data for 19a :

  • Molecular Formula : C18H12N6O.

  • ESI-MS : m/z 328 [M⁺].

  • ¹H-NMR : Disappearance of NMe₂ protons, appearance of NH signal at δ 13.2.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency Metrics Across Methods

MethodYield Range (%)Reaction Time (hrs)ScalabilityComplexity
Classical (2-chloropyridine)N/AN/ALowLow
Claisen-Schmidt Cyclization72.56–80.2312–15ModerateModerate
Alkylation (SCIRP)71–761–2HighHigh

The Claisen-Schmidt method offers moderate yields but requires prolonged reaction times. Alkylation strategies, while efficient, demand precise control over electrophilic reagents. Classical methods, though outdated, provide foundational mechanistic insights.

Scientific Research Applications

Corrosion Inhibition

Overview : Pyridine-2-thiol has been extensively studied for its effectiveness as a corrosion inhibitor, particularly for metals such as brass in acidic environments.

Case Study : A study published in Molecules investigated the corrosion inhibition performance of this compound in a sulfuric acid solution. The results indicated that the compound significantly reduced corrosion rates, achieving an inhibition efficiency of over 85% at an optimal concentration of 0.25 mM. Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy confirmed the formation of protective layers on the metal surface through chemisorption mechanisms involving S-Cu bonds .

Parameter Value
Optimal concentration0.25 mM
Corrosion current (i_corr)1.8 µA/cm² (inhibited) vs. 26 µA/cm² (uninhibited)
Inhibition efficiency>85%

Drug Discovery

Overview : this compound and its derivatives have shown promise in the field of medicinal chemistry, particularly against resistant strains of Mycobacterium tuberculosis.

Case Study : Research on pyridine-2-thiolato-1-oxide metal complexes demonstrated their potential as anti-tuberculosis agents. Two new octahedral complexes were synthesized and tested against both standard and resistant strains of M. tuberculosis. The complexes exhibited significant antibacterial activity with promising selectivity indexes, indicating their potential for further development as therapeutic agents .

Complex MIC (µM) IC50 (mM) Selectivity Index
[Ga(mpo)3]5.010.049.37
[Fe(mpo)3]4.04.613.03

Material Science

Overview : this compound is also utilized in material science for its ability to form stable metal complexes, which can enhance the properties of polymers and other materials.

Applications :

  • Synthesis of Metal Complexes : this compound acts as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis and sensor applications.
  • Polymer Chemistry : The thiol-thioester exchange reactions involving this compound are explored for their applications in developing new polymeric materials .

Comparison with Similar Compounds

Antithyroid Activity

  • This compound , thiazoline-2-thiol , and benzimidazole-2-thiol exhibit higher antithyroid activity than thiouracil in rats, reducing thyroid iodine levels at lower doses .
  • Pyrimidine-2-thiol derivatives (e.g., 4-methylpyrimidine-2-thiol) show moderate S-methylation efficiency (50–80%) in enzymatic assays, while this compound derivatives (e.g., 5-(trifluoromethyl)this compound) achieve >90% methylation .

Antimicrobial Activity

Compound MIC₉₀ Against M. tuberculosis (μM) Activity Against Resistant Strains
This compound (Na mpo) 7.20 Effective against MDR/XDR-TB .
[Fe(mpo)₃] 1.07 2–5× more potent than Na mpo .
Pyrimidine-2-thiol analogues 6.52–0.74 (variable) Less consistent across strains .

Stability and Environmental Response

  • This compound is stable in serum (<13% release after 7 days) but rapidly degrades in high-GSH environments (>90% release at 10 mM GSH) .
  • Unsymmetrical dithioacetals derived from this compound are unstable during chromatography, unlike thiophenol-derived analogs .
  • C-S bond cleavage occurs in this compound when treated with Pt/Pd complexes, yielding pyridine (3–51% yield) .

Q & A

Q. What are the recommended safety protocols for handling pyridine-2-thiol in laboratory settings?

this compound poses hazards including acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) . Recommended protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity, flame-retardant antistatic suits, and respiratory protection in poorly ventilated areas .
  • Handling: Avoid skin/eye contact and inhalation; work in fume hoods. Contaminated gloves should be disposed of per laboratory waste protocols .
  • First Aid: For eye exposure, rinse immediately with water for 15 minutes; for ingestion, do NOT induce vomiting .

Q. How can this compound be synthesized and purified for research applications?

this compound can be synthesized via nucleophilic aromatic substitution (NAS) reactions. For example:

  • Reacting 2-chloropyridine with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C yields this compound.
  • Optimization: Use K₂CO₃ as a base to achieve >85% yield of disubstituted products .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms structure .

Advanced Research Questions

Q. What factors influence the tautomeric equilibrium between this compound and pyridine-2-thione, and how does this affect coordination chemistry?

this compound exists in equilibrium with its thione tautomer (1H-pyridine-2-thione), which influences coordination modes:

  • Sulfur vs. Nitrogen Donation: The thiol form (SH) typically coordinates via sulfur, while the thione (S−) may bind through nitrogen or sulfur. This equilibrium is pH-dependent and solvent-sensitive .
  • Analytical Methods: UV-Vis spectroscopy and X-ray crystallography are used to study tautomerism. For example, IR N–H stretching frequencies (~2550 cm⁻¹) confirm sulfur coordination in Fe(II) and Co(II) complexes .

Q. How do this compound derivatives enhance the bioactivity of metal complexes against Mycobacterium tuberculosis?

Pyridine-2-thiolato-1-oxide (mpo) metal complexes (e.g., Ga(III), Bi(III)) exhibit potent anti-tubercular activity:

  • Mechanism: The mpo ligand disrupts mycobacterial metalloenzymes. [Fe(mpo)₃] shows MIC values of 0.5 µg/mL against drug-resistant strains .
  • Methodology: Synthesize complexes by reacting this compound with metal salts (e.g., GaCl₃ in ethanol). Evaluate bioactivity via microdilution assays and synergy studies with rifampicin .

Q. What are the mechanistic insights into the use of this compound esters as acylating agents?

this compound esters are highly reactive due to stabilization of the leaving group (pyridine-2-thione):

  • Reactivity: The thiol ester’s electrophilic carbonyl carbon is attacked by nucleophiles (e.g., amines), releasing pyridine-2-thione and forming amides. Kinetic studies show 10³-fold faster acylation compared to alcohol esters .
  • Applications: Used in peptide synthesis and polymer-drug conjugates (e.g., PDA-PEG nanoparticles for controlled drug release) .

Q. How does the coordination mode of this compound impact the magnetic properties of transition metal complexes?

Coordination geometry dictates magnetic behavior:

  • Octahedral Complexes: Fe(II) and Co(II) complexes with unidentate this compound show paramagnetism (µeff ~4.9 BM for Fe) due to high-spin d⁶ configurations .
  • Square-Planar Complexes: Pd(II) complexes (e.g., PdL₂(LH)) exhibit diamagnetism, confirmed by magnetic susceptibility measurements .

Q. What strategies optimize this compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Key factors include:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Base: K₂CO₃ deprotonates the thiol, increasing reactivity.
  • Substituent Position: 2-thiol groups on pyridine show higher NAS yields (85% for disubstituted products) compared to 4-thiol isomers .

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